molecular formula C5H2ClN3 B072934 3-Chloropyridazine-4-carbonitrile CAS No. 1445-56-3

3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934
CAS No.: 1445-56-3
M. Wt: 139.54 g/mol
InChI Key: GAQMHKPMJLFJPC-UHFFFAOYSA-N
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Description

3-Chloropyridazine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 and a molecular weight of 139.54 g/mol It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a cyano group at the fourth position of the pyridazine ring

Preparation Methods

The synthesis of 3-Chloropyridazine-4-carbonitrile typically involves the reaction of sodium 1,2-dihydroxyethane-1,2-disulfonate with ethyl cyanoacetate-derived hydrazide, followed by treatment with phosphoryl chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic amines can produce complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Pharmaceutical Applications

3-Chloropyridazine-4-carbonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their therapeutic potential, particularly as:

  • Antibiotics : This compound is involved in the synthesis of broad-spectrum antibiotics like ciprofloxacin and levofloxacin, which are used to treat various bacterial infections. The incorporation of this compound enhances the efficacy and reduces production costs of these antibiotics, making them more accessible to patients .
  • Histone Demethylase Inhibitors : Recent studies have identified this compound derivatives as potential histone demethylase inhibitors, which may play a role in cancer treatment by modulating gene expression .
  • Antibacterial Agents : Research has demonstrated that this compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

In the field of agrochemicals, this compound is recognized for its utility as an active ingredient in pesticides and herbicides. Its applications include:

  • Pesticide Development : The compound's structure allows for modifications that enhance its effectiveness against various pests. It can be transformed into more complex molecules that exhibit improved insecticidal or fungicidal properties.
  • Herbicide Formulation : Its derivatives have been explored for their potential to inhibit specific biochemical pathways in plants, leading to effective weed control strategies .

Chemical Intermediate

This compound is also utilized as a chemical intermediate in the production of various dyes and pigments:

  • Dyes and Pigments : The compound is a precursor for synthesizing azo dyes, which are widely used in the textile industry due to their vibrant colors and excellent fastness properties. Additionally, it contributes to the production of anthraquinone dyes and triarylmethane dyes .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent or standard in various assays:

  • Spectroscopic Studies : It can be used in UV-visible spectroscopy and chromatography for analyzing complex mixtures, aiding researchers in identifying and quantifying other chemical constituents .

Case Study 1: Antibacterial Properties

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that demonstrated enhanced antibacterial activity against resistant strains of bacteria. The research indicated that modifications to the carbonitrile group significantly impacted the compound's efficacy.

Case Study 2: Agrochemical Efficacy

Research conducted on the use of this compound-based herbicides showed promising results in controlling weed populations without adversely affecting crop yield. Field trials indicated a marked reduction in weed biomass compared to conventional herbicides.

Mechanism of Action

The mechanism of action for 3-Chloropyridazine-4-carbonitrile and its derivatives often involves nucleophilic substitution reactions. For instance, when it reacts with potassium thiocyanate, it forms an isothiocyanate derivative, which can further react with aromatic amines to yield pyrimido[4,5-c]pyridazine. These reactions highlight the compound’s ability to form complex structures with diverse biological activities.

Comparison with Similar Compounds

3-Chloropyridazine-4-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of a chlorine atom and a cyano group in this compound makes it particularly valuable for synthesizing diverse pyridazine derivatives.

Biological Activity

3-Chloropyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the chlorination of pyridazine derivatives followed by nitrilation. The compound has been noted for its structural similarity to other biologically active pyridazine derivatives, which enhances its potential as a pharmaceutical agent.

Biological Activities

The biological activities of this compound have been extensively studied, particularly its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial efficacy of various pyridazine derivatives, it was found that this compound displayed moderate to high activity against several bacterial strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

Table 1 summarizes the antibacterial activity observed in different studies:

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateHigh
Other pyridazine derivativesVaries from low to highVaries from low to moderate

This antibacterial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. A notable investigation involved its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells, leading to increased levels of pro-apoptotic markers such as Bax and p53 while decreasing anti-apoptotic markers like Bcl-2.

Table 2 presents the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
HepG227.29Induction of apoptosis
HCT1166.41Inhibition of cell proliferation
MCF-76.65Activation of caspase pathways

Case Studies

  • Study on Antibacterial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial properties of various chlorinated pyridazines, including this compound. The results demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assessment : In a recent investigation involving nanoparticle formulations of pyridazine derivatives, researchers found that this compound exhibited enhanced cytotoxicity against MCF-7 cells when formulated into lipid-based nanoparticles. This formulation improved solubility and bioavailability, highlighting the importance of delivery systems in enhancing the therapeutic efficacy of this compound .

Properties

IUPAC Name

3-chloropyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQMHKPMJLFJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494820
Record name 3-Chloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-56-3
Record name 3-Chloropyridazine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridazine-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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